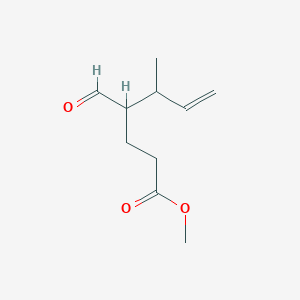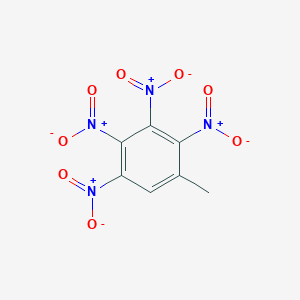![molecular formula C18H32N4O4P2 B14310466 4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) CAS No. 111655-82-4](/img/structure/B14310466.png)
4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is a complex organophosphorus compound featuring a central ethyne-1,2-diyl core linked to four phosphane groups, each further connected to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) typically involves a multi-step process:
Formation of the Ethyne-1,2-diyl Core: This step involves the coupling of two phosphane groups with an ethyne precursor under controlled conditions.
Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the phosphane groups react with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymer matrices to improve mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) involves:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: The phosphane groups can coordinate with metal centers, facilitating electron transfer and activation of substrates.
相似化合物的比较
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
4,4’-Ethyne-1,2-diyldianiline: An ethyne-linked dianiline compound.
Uniqueness
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is unique due to its combination of phosphane and morpholine groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
属性
CAS 编号 |
111655-82-4 |
|---|---|
分子式 |
C18H32N4O4P2 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-dimorpholin-4-ylphosphanylethynyl(dimorpholin-4-yl)phosphane |
InChI |
InChI=1S/C18H32N4O4P2/c1-9-23-10-2-19(1)27(20-3-11-24-12-4-20)17-18-28(21-5-13-25-14-6-21)22-7-15-26-16-8-22/h1-16H2 |
InChI 键 |
FCZZPUSIVWIIDN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1P(C#CP(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


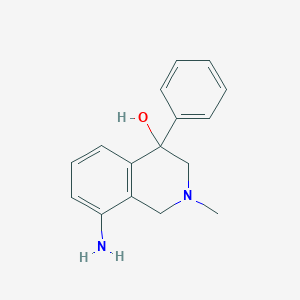
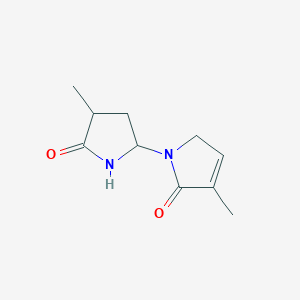
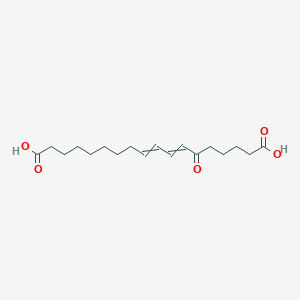
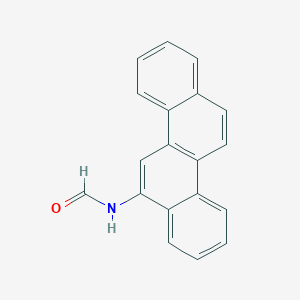
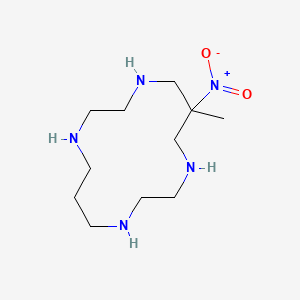
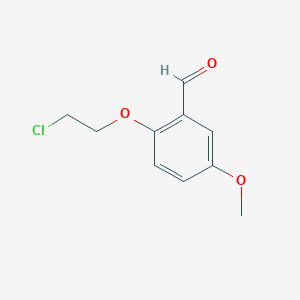
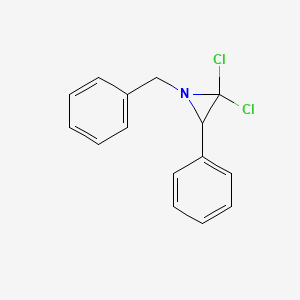
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
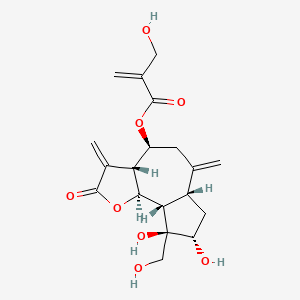
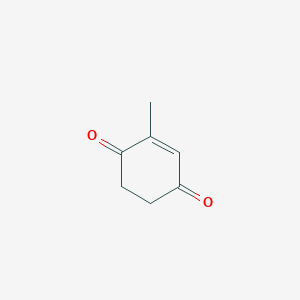
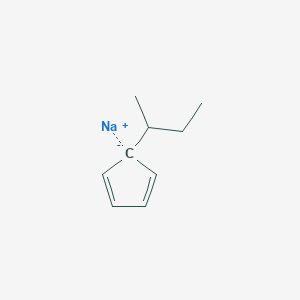
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
